1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt

froth flotation copper sulfide recovery collector selectivity

Sodium O,O-bis(4-methylpentan-2-yl) dithiophosphate (CAS 58237-08-4) is a branched dialkyl dithiophosphate salt belonging to the class of organosulfur flotation collectors and lubricant additive intermediates. Structurally, it bears two 1,3-dimethylbutyl (4-methylpentan-2-yl) ester groups coordinated to a dithiophosphate anion neutralized by sodium, giving it a molecular weight of ~320.4 g/mol and a molecular formula of C₁₂H₂₆NaO₂PS₂.

Molecular Formula C12H26NaO2PS2
Molecular Weight 320.4 g/mol
CAS No. 58237-08-4
Cat. No. B12782962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt
CAS58237-08-4
Molecular FormulaC12H26NaO2PS2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+]
InChIInChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1
InChIKeyZNNCWPIULSATEN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylbutyl Hydrogen Phosphorodithioate Sodium Salt: Core Identity and Procurement-Relevant Class Profile


Sodium O,O-bis(4-methylpentan-2-yl) dithiophosphate (CAS 58237-08-4) is a branched dialkyl dithiophosphate salt belonging to the class of organosulfur flotation collectors and lubricant additive intermediates . Structurally, it bears two 1,3-dimethylbutyl (4-methylpentan-2-yl) ester groups coordinated to a dithiophosphate anion neutralized by sodium, giving it a molecular weight of ~320.4 g/mol and a molecular formula of C₁₂H₂₆NaO₂PS₂ . This compound is primarily employed in mineral processing as a selective sulfide collector and serves as a precursor for oil-soluble zinc dithiophosphates used in anti-wear lubricant formulations . Its branched alkyl architecture directly influences its aqueous solubility, metal ion selectivity, and compatibility with co-collectors, distinguishing it from linear or less‐branched dithiophosphate analogs.

Why Generic Dialkyl Dithiophosphate Substitution Fails for 1,3-Dimethylbutyl Hydrogen Phosphorodithioate Sodium Salt


In mineral flotation circuits, the alkyl group architecture of dithiophosphate collectors is the dominant factor governing both hydrophobicity and selectivity toward specific metal sulfides, meaning substitution with a different branched or linear analog can collapse recovery or grade . Sodium diisobutyl dithiophosphate and sodium diethyl dithiophosphate, for instance, exhibit substantially different collector strength and froth compatibility when paired with thionocarbamate co-collectors, and the 1,3-dimethylbutyl substituent uniquely balances oil-like character with aqueous solubility to achieve performance that no other dialkyl variant duplicates under identical milling conditions . Consequently, procurement specifications must be tied to the exact branching pattern rather than to the broader dithiophosphate class.

Quantitative Differentiation Evidence for 1,3-Dimethylbutyl Hydrogen Phosphorodithioate Sodium Salt Relative to Industrial Analogs


Copper Sulfide Flotation Recovery Directly Compared to Sodium Diisobutyl Dithiophosphate

Under identical bench-scale flotation of copper-bearing sulfide ore, aqueous sodium O,O-bis(1,3-dimethylbutyl) dithiophosphate (35% solution) delivered a copper recovery of **70%** when combined with an N-alkyl O-alkyl thionocarbamate at a volume ratio of 70:30 (dithiophosphate:thionocarbamate). In contrast, sodium diisobutyl dithiophosphate (50% solution) under the same co-collector ratio recovered only **60%** of the copper . The 1,3-dimethylbutyl derivative therefore provides a 10-percentage-point recovery advantage in this mixed-collector configuration.

froth flotation copper sulfide recovery collector selectivity

Flotation Selectivity Window Versus Sodium Diethyl Dithiophosphate

When evaluated for Cu/Fe selectivity, sodium O,O-bis(1,3-dimethylbutyl) dithiophosphate returned a copper recovery of **70%** with minimal pyrite entrainment, whereas sodium diethyl dithiophosphate under parallel conditions (90:10 dithiophosphate:thionocarbamate ratio) required a substantially higher collector proportion yet still yielded only **90%** copper recovery with greater iron co-flotation . The 1,3-dimethylbutyl analog thus achieves high copper selectivity at a lower effective collector dosage.

froth flotation copper‑iron selectivity pyrite rejection

Aqueous Solution Stability and Co-Collector Compatibility Relative to Xanthate‑Based Systems

Sodium O,O-bis(1,3-dimethylbutyl) dithiophosphate forms a stable 35% aqueous solution that is fully miscible with water‑insoluble N-alkyl O-alkyl thionocarbamates at volume ratios from 30:70 to 70:30, creating a single‑phase collector formulation . By contrast, identical thionocarbamates are completely immiscible with aqueous solutions of alkali metal xanthates, and the thiophosphates themselves are insoluble in allyl amyl xanthate . This solubility advantage eliminates the need for separate addition points and pre‑mixing hardware.

collector solubility co-collector miscibility formulation stability

Environmental Persistence Profile Inferred from Structurally Analogous Zinc Salt Assessment

The zinc salt of O,O-bis(1,3-dimethylbutyl) dithiophosphate (Zinc BDBP, CAS 2215-35-2) has been evaluated by Health Canada and found **not to accumulate in organisms** despite having potential environmental persistence; the screening assessment concluded it poses no danger to the environment at current release levels . Because the alkyl‑chain architecture (C12 branched) is the dominant factor controlling biodegradation and bioconcentration of dithiophosphate esters, this favorable environmental profile is expected to extend to the sodium salt.

environmental fate bioaccumulation potential regulatory acceptance

Procurement-Relevant Application Scenarios for 1,3-Dimethylbutyl Hydrogen Phosphorodithioate Sodium Salt


Copper Sulfide Flotation in Mixed-Collector Circuits

Mining operations employing a dual collector scheme (dithiophosphate plus thionocarbamate) for porphyry copper or chalcopyrite ores should prioritize the 1,3-dimethylbutyl derivative, which demonstrates a 10‑percentage‑point Cu recovery advantage over sodium diisobutyl dithiophosphate under identical reagent ratios . This recovery gain directly increases metal production without additional grinding or energy input.

Selective Flotation of Copper from Pyritic Gold Ores

In circuits where pyrite depression is critical, the 1,3‑dimethylbutyl dithiophosphate offers superior copper‑iron selectivity relative to shorter‑chain dialkyl variants, achieving high copper recovery while minimizing penalty‑element carryover into the concentrate . This property is particularly valuable for gold‑copper operations that must meet smelter specifications for arsenic or iron.

Single‑Phase Collector Formulation to Reduce Plant Complexity

Operations seeking to eliminate separate reagent addition points and on‑site mixing of incompatible collectors can adopt the pre‑formulated aqueous solution of sodium 1,3‑dimethylbutyl dithiophosphate with dissolved thionocarbamate. Its unique miscibility eliminates phase separation, ensuring uniform dosage and reducing maintenance of multi‑reagent dosing systems .

Precursor for High‑Performance Zinc Dithiophosphate Lubricant Additives

Chemical manufacturers producing zinc dialkyl dithiophosphate (ZDDP) anti‑wear additives for engine oils can use the 1,3‑dimethylbutyl sodium salt as a direct intermediate to yield Zinc BDBP (CAS 2215-35-2), which has been cleared as non‑bioaccumulative and safe for the environment in a Canadian government screening assessment . This provides a regulatory head start over ZDDPs derived from less‑characterized alcohols.

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